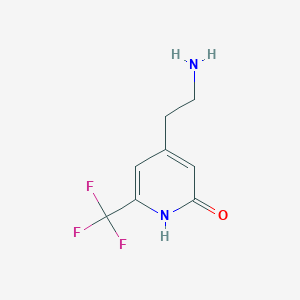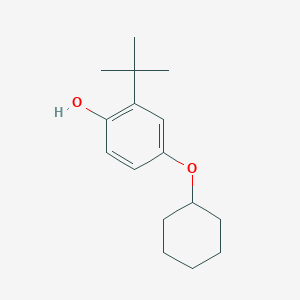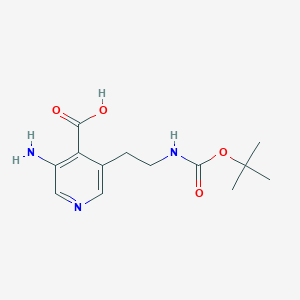
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid typically involves multiple steps, including the protection of amine groups and the formation of the isonicotinic acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by subsequent reactions to introduce the isonicotinic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the isonicotinic acid moiety.
Substitution: Substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the isonicotinic acid .
科学的研究の応用
Chemistry: In organic synthesis, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amino group .
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its structure allows for the exploration of interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable derivatives makes it a valuable tool in drug design and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The isonicotinic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
類似化合物との比較
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- 3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Comparison: Compared to these similar compounds, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid stands out due to its unique combination of the Boc-protected amine and the isonicotinic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-5-4-8-6-15-7-9(14)10(8)11(17)18/h6-7H,4-5,14H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
KGBGZLPYKRMWQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


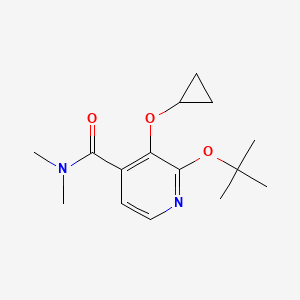
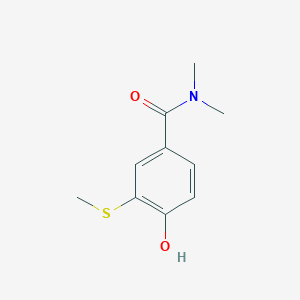
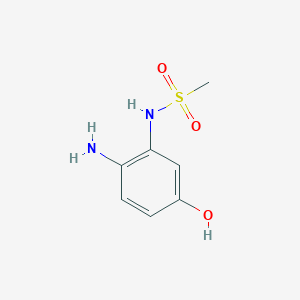


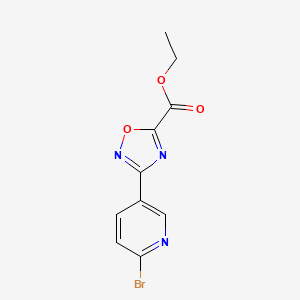
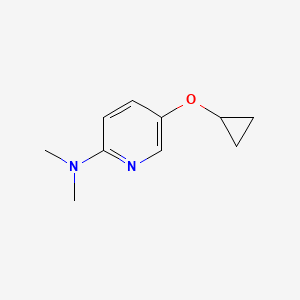
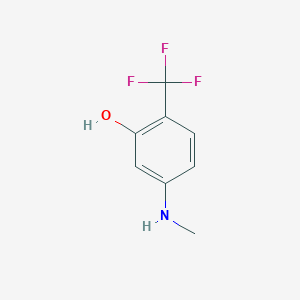


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
